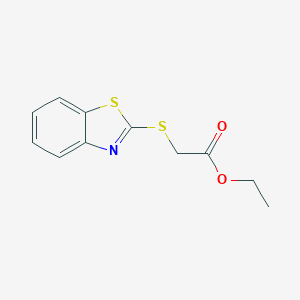

Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate

説明

Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate can be synthesized through a multi-step process. One common method involves the reaction of 2-mercaptobenzothiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency .

化学反応の分析

Nucleophilic Substitution Reactions

Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate undergoes nucleophilic substitution at the sulfanyl (-S-) group, enabling diverse derivatization:

- Reaction with Hydrazine Hydrate : Forms 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide (yield: 85–92%) under reflux in ethanol . This hydrazide serves as a precursor for heterocyclic systems like oxadiazoles and pyrazoles.

- Reaction with Amines : Alkylation with potassium glycinate in ethanol/DMF produces α-hetero β-enamino esters, useful for imidazole and pyridone synthesis .

Condensation Reactions

The compound participates in condensation with carbonyl-containing reagents:

- Aldehyde Condensation : Reacts with aromatic aldehydes (e.g., 2-bromocinnamaldehyde) under N-heterocyclic carbene (NHC) catalysis to form α,β-unsaturated esters .

- Formation of Hydrazones : Reaction with hydrazine derivatives yields hydrazones, which cyclize to 1,3,4-oxadiazoles under basic conditions (e.g., KOH/ethanol) .

Cyclization Reactions

Cyclization pathways dominate its reactivity:

- Oxadiazole Formation : Treatment with carbon disulfide in ethanol/KOH generates 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-oxadiazole-2-thiol (Scheme 3) .

- Pyrazole Synthesis : Heating acetohydrazide derivatives in formamide yields pyrazole derivatives via intramolecular cyclization .

Hydrolysis and Transesterification

- Ester Hydrolysis : Acidic or basic hydrolysis converts the ethyl ester to the corresponding carboxylic acid, enabling further functionalization.

- Transesterification : Reacts with diethyl malonate under NaH catalysis to form pyridobenzothiazole derivatives, critical for heterocyclic expansions .

Microwave- and Ultrasound-Assisted Syntheses

Greener methodologies enhance reaction efficiency:

| Method | Conditions | Time | Yield |

|---|---|---|---|

| Conventional reflux | Ethanol, 8 h | 480 min | 78% |

| Microwave | 180°C, solvent-free | 4 min | 92% |

| Ultrasound | RT, K₂CO₃, ethyl chloroacetate | 15 min | 88% |

| Data from synthesis optimizations |

Comparative Reactivity with Analogues

Key differences in reactivity profiles:

Mechanistic Insights

科学的研究の応用

Medicinal Chemistry Applications

Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate has been investigated for its potential therapeutic effects, particularly as an anticonvulsant and antimicrobial agent.

- Anticonvulsant Activity : The compound has shown promise in modulating neurotransmitter systems involved in epilepsy. It interacts with various receptors such as GABA (A) alpha-1 and delta receptors, influencing neuronal excitability and potentially offering protective effects against seizures .

- Antimicrobial Properties : Studies have indicated that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial activity. Research has demonstrated that these compounds can inhibit the growth of various pathogens, making them candidates for further development in treating infections .

Biological Research Applications

The compound is also utilized in biological research to understand enzyme inhibition and receptor binding mechanisms.

- Enzyme Inhibition Studies : this compound has been studied for its ability to inhibit specific enzymes associated with neurological disorders. This inhibition can provide insights into the biochemical pathways involved in diseases like epilepsy.

- Receptor Binding : Research indicates that this compound can bind to various receptors, affecting their activity. Understanding these interactions is crucial for developing new therapeutic agents targeting neurological conditions .

Industrial Applications

In addition to its medicinal applications, this compound serves as an important intermediate in the synthesis of more complex molecules.

- Synthesis of Pharmaceuticals : The compound is used as a building block in the synthesis of various pharmaceutical agents. Its reactivity allows for modifications that lead to the development of new drugs with enhanced efficacy and safety profiles.

- Agrochemicals : this compound is also applied in the agrochemical industry for developing pesticides and herbicides due to its chemical properties that can be tailored for agricultural applications .

Case Study 1: Anticonvulsant Activity

A study evaluated the anticonvulsant effects of this compound in animal models. Results showed that at a dosage of 100 mg/kg, the compound provided approximately 75% protection against seizures induced by pentylenetetrazole. This significant finding suggests its potential use in developing new anticonvulsant medications.

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, several derivatives of benzothiazole were synthesized, including this compound. The minimum inhibitory concentration (MIC) was determined for various bacterial strains, demonstrating that this compound exhibited moderate to significant antimicrobial effects against both Gram-positive and Gram-negative bacteria .

作用機序

The mechanism of action of Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate involves its interaction with specific molecular targets. In the case of its anticonvulsant activity, the compound is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors and voltage-gated sodium channels. This modulation helps in stabilizing neuronal membranes and reducing the frequency of seizures .

類似化合物との比較

Similar Compounds

2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide: This compound shares a similar benzothiazole core and exhibits anticonvulsant activity.

Ethyl (benzothiazol-2-ylsulfonyl)acetate:

Uniqueness

Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate is unique due to its specific ester functional group, which allows for further chemical modifications. This versatility makes it a valuable intermediate in the synthesis of various bioactive compounds .

生物活性

Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing on various research findings and case studies.

Synthesis of this compound

The compound is synthesized through a reaction involving chloroethyl acetate and substituted benzothiazoles. Various methods, including conventional and greener techniques (such as microwave irradiation), have been employed to enhance yield and purity. The reactions typically involve the use of bases like potassium carbonate to facilitate the nucleophilic substitution process .

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of benzothiazole possess significant antimicrobial properties against various bacterial and fungal strains. For instance, compounds with specific substitutions on the benzothiazole ring demonstrated inhibition zones ranging from 15 mm to over 25 mm against pathogens such as Escherichia coli and Candida albicans .

- Antidiabetic Potential : Research indicates that this compound can enhance glucose uptake in vitro, suggesting potential use in managing diabetes. In a study, derivatives exhibited high scores for anti-diabetic activity with significant inhibition against alpha-amylase and alpha-glucosidase enzymes .

- Anthelmintic Activity : this compound has been evaluated for its anthelmintic properties. Some derivatives showed activity comparable to standard drugs like albendazole .

Antimicrobial Studies

A systematic review highlighted the antimicrobial efficacy of various benzothiazole derivatives. The compounds were screened for their ability to inhibit bacterial growth, with IC50 values indicating their potency. The most effective derivatives contained electron-withdrawing groups that enhanced their biological activity .

| Compound | Pathogen Tested | Inhibition Zone (mm) | IC50 (μM) |

|---|---|---|---|

| BZT1 | E. coli | 20 | 47 |

| BZT2 | C. albicans | 25 | 30 |

| BZT3 | S. aureus | 18 | 50 |

Antidiabetic Activity

In vitro assays demonstrated that this compound derivatives significantly increased glucose uptake in muscle cells, mimicking the action of glibenclamide, a known antidiabetic drug. The docking studies revealed strong interactions with target enzymes involved in glucose metabolism .

| Derivative | Glucose Uptake (%) | Alpha-Amylase Inhibition (%) | Alpha-Glucosidase Inhibition (%) |

|---|---|---|---|

| BZT1 | 75 | 80 | 60 |

| BZT4 | 85 | 90 | 70 |

Anthelmintic Studies

The anthelmintic activity was assessed using standard protocols against various helminths. Ethyl derivatives showed promising results with effective paralysis and mortality rates comparable to established treatments .

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study evaluated a series of benzothiazole derivatives against clinical isolates of resistant bacteria. The results indicated that certain modifications to the benzothiazole structure significantly enhanced antimicrobial potency.

- Clinical Implications in Diabetes Management : A preclinical trial involving diabetic rats treated with ethyl derivatives showed a marked reduction in blood glucose levels over four weeks, supporting further investigation into their therapeutic potential.

特性

IUPAC Name |

ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S2/c1-2-14-10(13)7-15-11-12-8-5-3-4-6-9(8)16-11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOZLAJJSFPATME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10214015 | |

| Record name | Benzothiazolethiol, 2-ethoxycarbonylmethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24044-88-0, 64036-42-6 | |

| Record name | Acetic acid, (2-benzothiazolylthio)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024044880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazolethiol, 2-ethoxycarbonylmethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064036426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazolethiol, 2-ethoxycarbonylmethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。